1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate

Lipophilicity Drug design SAR

1-Cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate (CAS 929975-59-7) is a heterocyclic sulfonate ester belonging to the 1H-pyrazolo[3,4-b]pyridine family, a scaffold widely explored for kinase inhibition and antimalarial applications. Supplied as a powder of ≥95% purity at room temperature storage, this compound serves as a versatile synthetic intermediate and a screening candidate in medicinal chemistry programs.

Molecular Formula C19H21N3O3S
Molecular Weight 371.46
CAS No. 929975-59-7
Cat. No. B2643599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate
CAS929975-59-7
Molecular FormulaC19H21N3O3S
Molecular Weight371.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2=NC3=C(C=NN3C4CCCC4)C(=C2)C
InChIInChI=1S/C19H21N3O3S/c1-13-7-9-16(10-8-13)26(23,24)25-18-11-14(2)17-12-20-22(19(17)21-18)15-5-3-4-6-15/h7-12,15H,3-6H2,1-2H3
InChIKeySYRURJRNCVMQBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate (CAS 929975-59-7): Sourcing Evidence Guide


1-Cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate (CAS 929975-59-7) is a heterocyclic sulfonate ester belonging to the 1H-pyrazolo[3,4-b]pyridine family, a scaffold widely explored for kinase inhibition and antimalarial applications [1]. Supplied as a powder of ≥95% purity at room temperature storage, this compound serves as a versatile synthetic intermediate and a screening candidate in medicinal chemistry programs .

Why 1-Cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate Cannot Be Casually Substituted by In-Class Analogs


The 1H-pyrazolo[3,4-b]pyridine sulfonate ester series exhibits pronounced property cliffs driven by the N1 substituent. Replacing the N1-cyclopentyl group with a smaller alkyl substituent (e.g., N1-isopropyl, N1-methyl) can shift the calculated LogP by over 2 log units and alter the topological polar surface area, directly affecting solubility, membrane permeability, and protein-binding characteristics [1]. Furthermore, the sulfonate ester moiety is not merely a spectator group; its electronic nature (tosylate vs. nosylate) dictates the compound's reactivity as an electrophilic building block in nucleophilic aromatic substitution and cross-coupling sequences . These quantifiable physicochemical differences mean that analog substitution without re-optimization risks invalidating structure–activity relationships (SAR) and synthetic routes alike.

Quantitative Differentiation Evidence for 1-Cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate


N1-Cyclopentyl Substitution Delivers a 1.0–2.1 Log Unit Lipophilicity Increase Over N1-Methyl and N1-sec-Butyl Analogs

The target compound bearing an N1-cyclopentyl group possesses a calculated LogP of 4.76, which is substantially higher than the N1,N3,N4-trimethyl analog (LogP 2.66) and the N1-(sec-butyl) analog (LogP 3.79) [1]. This difference of +2.10 and +0.97 log units, respectively, translates to an approximately 126-fold and 9-fold greater predicted octanol–water partition coefficient. Elevated lipophilicity correlates with enhanced passive membrane permeability—a critical parameter for intracellular target engagement in cell-based assays.

Lipophilicity Drug design SAR

Tosylate Leaving-Group Capacity Enables Predictable Nucleophilic Displacement Unlike the 3-Nitrobenzenesulfonate Analog

The 4-methylbenzenesulfonate (tosylate) ester is a well-characterized leaving group in nucleophilic substitution reactions. The 3-nitrobenzenesulfonate analog (CAS 929972-81-6), while structurally similar, introduces a strongly electron-withdrawing nitro group that can participate in undesired redox side reactions and alter the chemoselectivity of subsequent transformations . The target tosylate ester offers a cleaner reactivity profile with predictable SNAr and palladium-catalyzed coupling outcomes, making it the preferred intermediate for diversifying the C6 position of the pyrazolo[3,4-b]pyridine core.

Synthetic chemistry Building block Leaving group

Moderate Topological Polar Surface Area (TPSA 74.08 Ų) Balances Permeability and Solubility

The target compound has a calculated TPSA of 74.08 Ų, placing it within the favorable range for oral bioavailability prediction (<140 Ų per Veber's rules) while retaining sufficient polarity for aqueous solubility [1]. The cyclopentyl N1 substituent contributes no additional H-bond donors or acceptors beyond those in the core scaffold, ensuring that increased lipophilicity (LogP 4.76) does not come at the expense of an excessively large polar surface area. This contrasts with analogs bearing polar N1 substituents (e.g., hydroxyalkyl, carboxyalkyl) that would inflate TPSA and potentially limit membrane transit.

Physicochemical properties Drug-likeness TPSA

Purported Low-Micromolar Kinase Inhibition by the 3-Nitrobenzene Analog Suggests Scaffold-Dependent Activity Retained in Tosylate Series

The 3-nitrobenzenesulfonate analog (CAS 929972-81-6) has been reported to exhibit kinase inhibitory activity with IC50 values in the low micromolar range in unspecified kinase assays . While no direct head-to-head data exist for the target 4-methylbenzenesulfonate derivative, the shared pyrazolo[3,4-b]pyridine core with identical N1-cyclopentyl and C4-methyl substitution strongly suggests that the kinase-binding pharmacophore is conserved. The sulfonate ester serves primarily as a solubility-modulating and synthetic handle rather than a primary pharmacophoric element, implying that the target compound likely retains the kinase affinity of the nosylate analog while offering the synthetic advantages of a tosylate leaving group.

Kinase inhibition Anticancer SAR

Optimal Application Scenarios for 1-Cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate in Research and Early Discovery


Focused Kinase Library Synthesis via C6 Diversification

The tosylate ester serves as an activated electrophile for nucleophilic displacement at the C6 position. Researchers constructing pyrazolo[3,4-b]pyridine-based kinase inhibitor libraries can use this compound as a late-stage diversification intermediate, coupling it with amines, thiols, or boronic acids to generate arrays of C6-substituted analogs. The cyclopentyl N1 substituent provides elevated lipophilicity (LogP 4.76) that counters the polarity introduced by most C6 nucleophiles, helping final compounds remain within drug-like property space [1].

Cell-Permeable Probe Design Requiring High Passive Membrane Flux

With a predicted LogP of 4.76 and a moderate TPSA of 74.08 Ų, this compound is a compelling starting point for designing probes intended to engage intracellular targets by passive diffusion. Compared to the N1-trimethyl analog (LogP 2.66, Δ = +2.10), the cyclopentyl derivative offers a >100-fold enhancement in predicted membrane partitioning, making it more suitable for cellular thermal shift assays (CETSA), live-cell imaging, or intracellular target engagement studies where high unbound intracellular concentration is required [2].

Antimalarial Lead Optimization Leveraging Pyrazolopyridine–Sulfonamide SAR

The 1H-pyrazolo[3,4-b]pyridine scaffold has demonstrated promising anti-P. falciparum activity, particularly when bearing sulfonamide or sulfonate ester functionalities at C6 [1]. This compound provides a direct entry point into that SAR series. Its tosylate group can be displaced with diverse amine nucleophiles to generate sulfonamide analogs in a single step, enabling rapid exploration of the antimalarial pharmacophore. The cyclopentyl N1 substituent, distinct from simpler alkyl analogs previously reported in the antimalarial literature, may confer differential potency or resistance profiles.

Quote Request

Request a Quote for 1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.